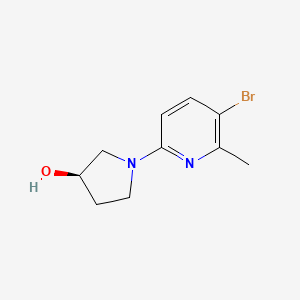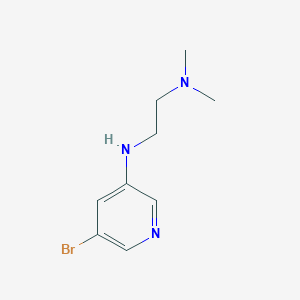
N-(2-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide, commonly known as EIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EIPA is a small molecule inhibitor that has been shown to have an impact on several cellular processes, making it a valuable tool for researchers studying cell biology, physiology, and pharmacology.
科学研究应用
EIPA has been extensively used in scientific research, particularly in the fields of cell biology, physiology, and pharmacology. It has been shown to inhibit several cellular processes, including macropinocytosis, endocytosis, and Na+/H+ exchange. EIPA has also been used to study the role of Na+/H+ exchange in regulating intracellular pH, ion transport, and cell volume regulation. Furthermore, EIPA has been investigated as a potential therapeutic agent for various diseases, including cancer, cystic fibrosis, and cardiovascular disease.
作用机制
EIPA inhibits Na+/H+ exchange, which is a process that regulates intracellular pH, ion transport, and cell volume regulation. Specifically, EIPA binds to the extracellular domain of the Na+/H+ exchanger, preventing the exchange of Na+ and H+ ions across the plasma membrane. This results in the accumulation of intracellular H+ ions, leading to a decrease in intracellular pH and subsequent inhibition of various cellular processes.
Biochemical and Physiological Effects:
EIPA has been shown to have several biochemical and physiological effects. It inhibits macropinocytosis and endocytosis, which are processes involved in the uptake of extracellular material into cells. EIPA also inhibits Na+/H+ exchange, which regulates intracellular pH, ion transport, and cell volume regulation. Additionally, EIPA has been shown to have antiproliferative effects on cancer cells and to improve airway surface hydration in cystic fibrosis patients.
实验室实验的优点和局限性
EIPA has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a well-defined mechanism of action. EIPA can be used to study various cellular processes, including macropinocytosis, endocytosis, and Na+/H+ exchange. However, EIPA also has some limitations. It can be toxic to cells at high concentrations and may have off-target effects on other cellular processes. Furthermore, EIPA may not be effective in all cell types, and its effects may be influenced by the experimental conditions used.
未来方向
There are several future directions for the study of EIPA. One area of research is the development of more potent and selective inhibitors of Na+/H+ exchange. Another area of research is the investigation of the role of Na+/H+ exchange in various diseases, including cancer, cystic fibrosis, and cardiovascular disease. Furthermore, EIPA could be used in combination with other therapeutic agents to enhance their effectiveness. Finally, the use of EIPA in animal models could provide valuable insights into its potential therapeutic applications.
合成方法
EIPA can be synthesized using a variety of methods, including the reaction of 2-ethylphenylamine with 3-chloro-2-oxo-2H-isoquinoline-1-carboxylic acid, followed by acid hydrolysis of the resulting intermediate. Another method involves the reaction of 2-ethylphenylamine with 2-chloro-3-formylquinoline, followed by condensation with ethyl cyanoacetate and subsequent hydrolysis of the resulting intermediate.
属性
IUPAC Name |
N-(2-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-12-7-4-6-10-15(12)19-18(22)16-11-13-8-3-5-9-14(13)17(21)20-16/h3-11H,2H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVNEOUUQRMCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile](/img/structure/B7637322.png)



![N-[(R)-Tetralin-1-yl]acrylamide](/img/structure/B7637342.png)

![2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7637351.png)
![[2-(Methylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7637352.png)

![N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide](/img/structure/B7637363.png)
![N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637368.png)

![2-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B7637390.png)
![N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637406.png)